Ethyl[(1-ethylpyrrolidin-2-yl)methyl]amine dihydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl[(1-ethylpyrrolidin-2-yl)methyl]amine dihydrochloride typically involves the reaction of 1-ethylpyrrolidine with ethylamine under controlled conditions . The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is monitored and controlled to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl[(1-ethylpyrrolidin-2-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Ethyl[(1-ethylpyrrolidin-2-yl)methyl]amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl[(1-ethylpyrrolidin-2-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1-Ethyl-2-pyrrolidinyl)methylamine: A structurally similar compound with similar chemical properties.
(±)-2-(Aminomethyl)-1-ethylpyrrolidine: Another related compound with comparable reactivity.
Uniqueness
Ethyl[(1-ethylpyrrolidin-2-yl)methyl]amine dihydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications .
Biological Activity
Ethyl[(1-ethylpyrrolidin-2-yl)methyl]amine dihydrochloride, a compound with the molecular formula C₇H₁₈Cl₂N₂ and a molecular weight of approximately 229.19 g/mol, has garnered attention due to its potential biological activities and applications in pharmaceutical research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an ethyl group attached to a pyrrolidine ring, which contributes to its unique structural properties. The dihydrochloride form enhances solubility and stability, making it suitable for various applications in biological research and drug development.
This compound interacts with various neurotransmitter systems, potentially influencing mood and cognition. Its structure allows for binding to specific receptors, modulating their activity and leading to diverse biological effects. The exact molecular targets remain under investigation but are crucial for understanding its pharmacological potential.
Biological Activity
Preliminary studies suggest that the compound exhibits several biological activities:
- Neurotransmitter Modulation : It may influence neurotransmitter systems such as serotonin and dopamine, which are critical for mood regulation.
- Antimicrobial Properties : Initial findings indicate potential antimicrobial activity, although further studies are required to confirm these effects.
- Cytotoxicity : Research is ongoing to evaluate its cytotoxic effects on various cancer cell lines, with some studies indicating selective toxicity towards malignant cells .
Table 1: Summary of Biological Activities
Case Studies
- Neurotransmitter Interaction Study : A study assessed the binding affinity of this compound to serotonin receptors. Results indicated a moderate affinity, suggesting potential as a therapeutic agent for mood disorders.
- Cytotoxicity in Cancer Cells : In vitro experiments demonstrated that the compound exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7), with an IC50 value indicating effective concentration levels for therapeutic applications .
- Antimicrobial Efficacy : A recent investigation explored the antimicrobial properties of the compound against various bacterial strains. Results revealed that it had notable inhibitory effects on Gram-positive bacteria, warranting further exploration into its use as an antimicrobial agent.
Comparison with Similar Compounds
This compound shares structural similarities with other compounds that exhibit biological activity. Below is a comparison table highlighting these compounds:
Table 2: Comparison with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Ethylpyrrolidin-2-ylmethylamine | C₇H₁₆N₂ | Lacks hydrochloride salt; simpler structure |
(S)-2-(Aminomethyl)-1-ethylpyrrolidine | C₇H₁₈N₂ | Stereochemistry may influence biological activity |
(R)-(1-Ethylpyrrolidin-2-yl)methanamine | C₇H₁₆N₂ | Different stereoisomer; potential variation in activity |
Properties
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]ethanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-3-10-8-9-6-5-7-11(9)4-2;;/h9-10H,3-8H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQFRFKKQXXJDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCCN1CC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.